molecular formula C12H10ClF3O3 B14773020 Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate

Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate

Cat. No.: B14773020
M. Wt: 294.65 g/mol
InChI Key: VUZBGMRLLGEFMT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoic acid.

    Reduction: Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro-substituted phenyl ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate
  • Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate
  • Ethyl 3-(4-methyl-2-(trifluoromethyl)phenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H10ClF3O3

Molecular Weight

294.65 g/mol

IUPAC Name

ethyl 3-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxopropanoate

InChI

InChI=1S/C12H10ClF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5H,2,6H2,1H3

InChI Key

VUZBGMRLLGEFMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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